molecular formula C10H11BrClNO B14067937 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-2-one

1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14067937
M. Wt: 276.56 g/mol
InChI Key: WWDPZJLJTJLZHI-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure, featuring both amino and bromomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and chlorination steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to achieve high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen or add hydrogen atoms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products: The products formed from these reactions can vary widely, but they often include derivatives with modified functional groups that can be further utilized in synthetic applications.

Scientific Research Applications

1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(2-Amino-5-(methyl)phenyl)-3-chloropropan-2-one
  • 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-2-ol

Uniqueness: 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its bromomethyl group, in particular, provides a reactive site for further modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-5-(bromomethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-7-1-2-10(13)8(3-7)4-9(14)6-12/h1-3H,4-6,13H2

InChI Key

WWDPZJLJTJLZHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)CC(=O)CCl)N

Origin of Product

United States

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